S-Propan-2-one Thioether vs. Free Thiol: Functional Group Impact on Reactivity and Derivatization Potential
CAS 81555-90-0 features an S-alkylated propan-2-one side chain, in contrast to the free thiol precursor 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6). The thiol precursor is commercially available from multiple vendors (Santa Cruz Biotechnology sc-267205, ChemImpex 41421-19-6) and has reported anticancer cytotoxicity IC50 values of 4.56 µM against MCF-7 breast cancer cells and 35.58 µM against HepG2 cells . However, free thiols are prone to oxidative dimerization, have limited shelf stability, and require inert atmosphere storage at 2–8 °C . The S-alkylated propan-2-one derivative eliminates the reactive thiol, improving storage stability while maintaining the electrophilic methyl ketone as a functional handle for further derivatization (e.g., hydrazone formation, reductive amination, aldol condensation). No published direct biological comparison between the thiol and S-propan-2-one congeners is available; the differentiation is based on well-established thiol vs. thioether reactivity principles .
| Evidence Dimension | Functional group stability and derivatization handle |
|---|---|
| Target Compound Data | S-propan-2-one thioether (CAS 81555-90-0); MW 313.17; no free thiol |
| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6); MW 257.11; free thiol; IC50 MCF-7 = 4.56 µM, HepG2 = 35.58 µM |
| Quantified Difference | ΔMW = +56.06 g/mol (S-propan-2-one substituent); thiol oxidative sensitivity eliminated |
| Conditions | Structural comparison; cytotoxicity data from MTT assay (cell lines MCF-7, HepG2) for thiol comparator only |
Why This Matters
For procurement supporting SAR programs or fragment elaboration, the S-propan-2-one congener provides a stable, functionalizable scaffold without the storage and handling liabilities of the free thiol.
